molecular formula C10H19BO3 B15156546 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol

Cat. No.: B15156546
M. Wt: 198.07 g/mol
InChI Key: FTMZSELHFLRJHW-UHFFFAOYSA-N
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Description

(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol is an organoboron compound that features a boronate ester group. Organoboron compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol typically involves the reaction of an appropriate alkyne with a boronic ester. One common method is the hydroboration of an alkyne followed by oxidation to yield the desired product. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in scaling up the synthesis while maintaining the purity and quality of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The boronate ester group can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol is used as a building block in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology

In biological research, organoboron compounds are explored for their potential use in drug discovery and development. They can act as enzyme inhibitors or interact with biological molecules in unique ways.

Medicine

In medicine, boron-containing compounds are investigated for their therapeutic potential, including their use in cancer treatment through boron neutron capture therapy (BNCT).

Industry

In the industrial sector, these compounds are used in the manufacture of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol involves its ability to participate in various chemical reactions. The boronate ester group can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid used in organic synthesis.

    4,4,5,5-tetramethyl-2-(2-propenyl)-1,3,2-dioxaborolane: A similar boronate ester with a different alkyl group.

Uniqueness

(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol is unique due to its specific structure, which provides distinct reactivity and stability compared to other boronic esters. Its ability to participate in a wide range of reactions makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO3/c1-8(12)6-7-11-13-9(2,3)10(4,5)14-11/h6-8,12H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMZSELHFLRJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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